molecular formula C11H10N2O3 B1531943 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid CAS No. 1340031-52-8

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Cat. No. B1531943
CAS RN: 1340031-52-8
M. Wt: 218.21 g/mol
InChI Key: RXHTZRPXJCZGEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, including 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazole-5-carboxylic acid participates in the synthesis and evaluation of acylguanidine FXa inhibitors . Reaction conditions were found to allow the exclusive formation of isoxazole-5-carboxylic acid derivatives by conjugate addition, in acidic medium, of hydroxylamine to β-alkoxyvinyl trichloromethyl ketone .

Scientific Research Applications

Synthetic Scaffolding

The compound 5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid serves as a useful scaffold for synthesizing highly functionalized isoxazole derivatives. In a study by Ruano, Fajardo, and Martín (2005), a method involving domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate was developed. This process yields a versatile scaffold for further chemical modifications, leading to new isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Antimicrobial Activity

The antimicrobial properties of compounds derived from isoxazole scaffolds have been extensively studied. For instance, derivatives synthesized from isonicotinic acid hydrazide showed significant antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of isoxazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Heterocyclic Chemistry

Isoxazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds. Ghaedi et al. (2015) demonstrated the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method showcases the versatility of isoxazole derivatives in heterocyclic chemistry, enabling the preparation of complex N-fused heterocycles (Ghaedi et al., 2015).

Coordination Polymers

The structural diversity of coordination polymers constructed from isoxazole derivatives has been explored by Cheng et al. (2017). Using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, they synthesized chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These compounds exhibit interesting thermal and luminescence properties, contributing to the development of materials science (Cheng et al., 2017).

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Therefore, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles .

properties

IUPAC Name

5-ethyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHTZRPXJCZGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(pyridin-3-yl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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